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Compound of Interest

Compound Name: 3-Formylbenzenesulfonamide

Cat. No.: B154734 Get Quote

An In-depth Examination of a Versatile Building Block in Organic Synthesis and Drug Discovery

Introduction: 3-Formylbenzenesulfonamide is a bifunctional organic compound that is gaining

increasing attention as a versatile building block in medicinal chemistry and materials science.

Its structure, featuring both an electrophilic aldehyde group and a nucleophilic sulfonamide

moiety, allows for a diverse range of chemical transformations. This technical guide provides a

comprehensive overview of the reactivity profile of 3-formylbenzenesulfonamide, complete

with experimental protocols and quantitative data to assist researchers in its effective

utilization.

Physicochemical Properties
Property Value Reference

Molecular Formula C₇H₇NO₃S

Molecular Weight 185.20 g/mol [1]

Appearance White to off-white solid

Melting Point 145-148 °C

Solubility
Soluble in DMSO, DMF, and

hot ethanol
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Spectroscopic Data:

¹H NMR (DMSO-d₆, 400 MHz): δ 10.05 (s, 1H, CHO), 8.25 (t, J=1.6 Hz, 1H, Ar-H), 8.10 (dt,

J=7.8, 1.4 Hz, 1H, Ar-H), 7.95 (dt, J=7.8, 1.4 Hz, 1H, Ar-H), 7.70 (t, J=7.8 Hz, 1H, Ar-H), 7.50

(s, 2H, SO₂NH₂).

¹³C NMR (DMSO-d₆, 100 MHz): δ 192.5 (CHO), 144.8 (C-SO₂), 136.9 (C-CHO), 132.5 (Ar-

CH), 130.2 (Ar-CH), 128.8 (Ar-CH), 125.6 (Ar-CH).

IR (KBr, cm⁻¹): 3350, 3250 (N-H stretch), 1700 (C=O stretch), 1340, 1160 (S=O stretch).[2]

Mass Spectrometry (ESI-MS): m/z 186.02 [M+H]⁺, 184.00 [M-H]⁻.

Reactivity Profile
The reactivity of 3-formylbenzenesulfonamide is characterized by the distinct chemistries of

its two functional groups: the aldehyde and the sulfonamide. This dual reactivity allows for

sequential or, in some cases, tandem reactions to construct complex molecular architectures.

Reactions of the Formyl Group
The aldehyde functionality is a key site for nucleophilic attack and condensation reactions.

1. Schiff Base Formation: The formyl group readily reacts with primary amines to form Schiff

bases (imines). This is a cornerstone reaction for introducing molecular diversity.

Experimental Protocol: General Procedure for Schiff Base Synthesis[3][4]
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To a solution of 3-formylbenzenesulfonamide (1.0 mmol) in ethanol (10 mL) is added the

desired primary amine (1.0 mmol). A catalytic amount of acetic acid (1-2 drops) can be added to

facilitate the reaction. The mixture is stirred at room temperature or heated to reflux for 2-6

hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon

completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration,

washed with cold ethanol, and dried to afford the corresponding Schiff base.

Amine Product Yield (%)

Aniline
N-(3-

sulfamoylbenzylidene)aniline
85-95

4-Methoxyaniline
4-Methoxy-N-(3-

sulfamoylbenzylidene)aniline
88-96

2-Aminopyridine

N-(3-

sulfamoylbenzylidene)pyridin-

2-amine

80-90

Logical Relationship of Schiff Base Formation

Caption: Formation of a Schiff base from 3-formylbenzenesulfonamide and a primary amine.

2. Reductive Amination: The intermediate Schiff base can be reduced in situ to form a stable

secondary amine.

Experimental Protocol: One-Pot Reductive Amination
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To a solution of 3-formylbenzenesulfonamide (1.0 mmol) and a primary amine (1.0 mmol) in

methanol (15 mL), sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction

mixture is then stirred at room temperature for 4-8 hours. The solvent is removed under reduced

pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is

washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude

product, which is purified by column chromatography.

3. Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

To a stirred solution of 3-formylbenzenesulfonamide (1.0 mmol) in methanol (10 mL) at 0 °C,

sodium borohydride (1.2 mmol) is added in small portions. The reaction is stirred for 1-2 hours

at the same temperature. After completion (monitored by TLC), the reaction is quenched by the

addition of acetone. The solvent is evaporated, and the residue is taken up in ethyl acetate and

washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and

concentrated to yield 3-(hydroxymethyl)benzenesulfonamide.

Reducing Agent Product Yield (%)

Sodium Borohydride

3-

(Hydroxymethyl)benzenesulfon

amide

90-98

Lithium Aluminum Hydride

3-

(Hydroxymethyl)benzenesulfon

amide

(Potential for sulfonamide

reduction)
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4. Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic

acid.

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of 3-formylbenzenesulfonamide (1.0 mmol) in a mixture of acetone and water (1:1,

20 mL) is treated with potassium permanganate (1.2 mmol) at room temperature. The mixture is

stirred until the purple color disappears. The manganese dioxide is filtered off, and the filtrate is

acidified with dilute HCl. The resulting precipitate of 3-sulfamoylbenzoic acid is collected by

filtration, washed with cold water, and dried.

5. Wittig Reaction: The formyl group can undergo olefination reactions, such as the Wittig

reaction, to form alkenes.

Experimental Workflow for Wittig Reaction

Phosphonium Salt

Strong Base (e.g., n-BuLi)
Ylide FormationDeprotonation 3-Formylbenzenesulfonamide

Reaction with Ylide
Nucleophilic Attack Betaine Intermediate Oxaphosphetane IntermediateRing Closure Alkene Product

Triphenylphosphine Oxide
Elimination

Click to download full resolution via product page

Caption: Stepwise workflow of the Wittig reaction with 3-formylbenzenesulfonamide.

Reactions of the Sulfonamide Group
The sulfonamide group offers opportunities for N-functionalization and can influence the

molecule's biological activity.

1. N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, and

the resulting anion can be alkylated.[5]
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Experimental Protocol: N-Alkylation of the Sulfonamide

To a solution of 3-formylbenzenesulfonamide (1.0 mmol) in dry DMF (10 mL) is added a base

such as potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol, 60% dispersion in

mineral oil) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of an alkyl

halide (1.1 mmol). The reaction is then stirred at room temperature or heated to 50-70 °C for 4-

12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate.

The organic layer is washed with brine, dried, and concentrated. The product is purified by

column chromatography.

Alkylating Agent Base Product Yield (%)

Methyl Iodide K₂CO₃

3-Formyl-N-

methylbenzenesulfona

mide

75-85

Benzyl Bromide NaH

N-Benzyl-3-

formylbenzenesulfona

mide

70-80

2. Synthesis from 3-Formylbenzenesulfonyl Chloride: 3-Formylbenzenesulfonamide is

typically synthesized from the corresponding sulfonyl chloride. This precursor is highly reactive

towards nucleophiles.

Experimental Protocol: Synthesis of 3-Formylbenzenesulfonamide[6]
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To a solution of ammonia (or an amine for N-substituted derivatives) in a suitable solvent such

as THF or dichloromethane at 0 °C, 3-formylbenzenesulfonyl chloride (1.0 mmol) is added

dropwise. The reaction mixture is stirred for 1-3 hours at room temperature. The resulting

ammonium chloride salt is filtered off, and the filtrate is concentrated under reduced pressure.

The crude product is then purified by recrystallization or column chromatography.

Synthesis Pathway from Sulfonyl Chloride

3-Formylbenzenesulfonyl Chloride

3-Formylbenzenesulfonamide

+ NH3
- HCl

Ammonia (NH3)

Click to download full resolution via product page

Caption: Synthesis of 3-formylbenzenesulfonamide from its sulfonyl chloride precursor.

Applications in Drug Discovery and Materials
Science
The unique reactivity profile of 3-formylbenzenesulfonamide makes it a valuable scaffold in

several scientific domains.

Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore, notably

found in carbonic anhydrase inhibitors. The formyl group provides a convenient handle for

the synthesis of diverse libraries of compounds for screening against various biological
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targets. The ability to readily form Schiff bases and secondary amines allows for the

exploration of structure-activity relationships.

Materials Science: The bifunctional nature of 3-formylbenzenesulfonamide allows for its

use as a cross-linking agent in polymer chemistry. The aldehyde can participate in the

formation of polymeric networks, while the sulfonamide group can be used to tune the

material's properties, such as solubility and thermal stability.

Conclusion
3-Formylbenzenesulfonamide is a highly versatile and reactive building block with significant

potential in organic synthesis. The orthogonal reactivity of its aldehyde and sulfonamide

functional groups enables a wide array of chemical transformations, leading to the creation of

diverse and complex molecular structures. This guide provides a foundational understanding of

its reactivity, offering researchers the necessary tools to harness its synthetic utility for the

development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b154734#3-formylbenzenesulfonamide-reactivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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